molecular formula C19H18ClNO4 B4328835 2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B4328835
M. Wt: 359.8 g/mol
InChI Key: CNZSIMYNXCWNPC-UHFFFAOYSA-N
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Description

2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxyethyl group, a chlorophenyl group, a hydroxy group, and a carboxylate group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and anhydrous aluminum chloride as a catalyst.

    Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction using a suitable oxidizing agent such as potassium permanganate or osmium tetroxide.

    Methoxyethylation: The methoxyethyl group can be introduced through an etherification reaction using 2-methoxyethanol and a strong base like sodium hydride.

    Carboxylation: The carboxylate group can be introduced via a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Esterification: The carboxylate group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Catalysts: Anhydrous aluminum chloride, sulfuric acid

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

    Esterification: Formation of esters

Scientific Research Applications

2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • 2-methoxyethyl 1-(4-methylphenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Uniqueness

2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. The specific combination of functional groups in this compound can result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-12-18(19(23)25-10-9-24-2)16-11-15(22)7-8-17(16)21(12)14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZSIMYNXCWNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

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